molecular formula C16H9ClF3NO3 B3041002 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 256525-75-4

3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B3041002
CAS RN: 256525-75-4
M. Wt: 355.69 g/mol
InChI Key: UDKYLNSKRYJKFU-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as EF24, is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the chalcone family of compounds, which are characterized by their ability to modulate various cellular pathways. EF24 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for further research.

Mechanism of Action

3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one exerts its effects through multiple mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has also been shown to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells against oxidative stress. Additionally, 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one is also relatively stable, allowing for long-term storage and use in experiments. However, 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has some limitations as well. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one. One potential area of research is the development of 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one derivatives with improved potency and selectivity. Another area of research is the investigation of 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one's potential as a neuroprotective agent, as it has been shown to have beneficial effects in animal models of neurodegenerative diseases. Additionally, 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease, warrants further investigation.

Scientific Research Applications

3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one has been studied extensively in the field of cancer research, where it has shown promising results as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one works by targeting multiple cellular pathways, including the NF-κB pathway, which is involved in inflammation and cancer progression.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO3/c17-12-5-1-10(2-6-12)3-8-15(22)13-7-4-11(16(18,19)20)9-14(13)21(23)24/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYLNSKRYJKFU-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 2
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 3
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one
Reactant of Route 5
3-(4-Chlorophenyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-en-1-one

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